molecular formula C9H5F2NO B147570 3-(2,6-Difluorophenyl)-3-oxopropanenitrile CAS No. 40017-76-3

3-(2,6-Difluorophenyl)-3-oxopropanenitrile

Cat. No.: B147570
CAS No.: 40017-76-3
M. Wt: 181.14 g/mol
InChI Key: UFGUAZITUTVDOC-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a propanenitrile backbone

Preparation Methods

The synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile typically involves the reaction of 2,6-difluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2,6-Difluorophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,6-Difluorophenyl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes, making them valuable in biochemical research.

    Medicine: Some derivatives of this compound exhibit anticancer and antimicrobial activities, making them candidates for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

3-(2,6-Difluorophenyl)-3-oxopropanenitrile can be compared with similar compounds such as:

Properties

IUPAC Name

3-(2,6-difluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGUAZITUTVDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504998
Record name 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40017-76-3
Record name 3-(2,6-Difluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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